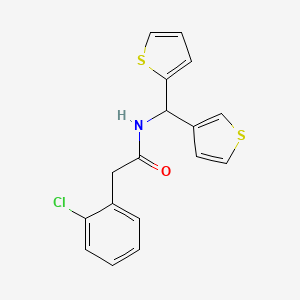

![molecular formula C19H16N4O3S2 B2539202 2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1219906-07-6](/img/structure/B2539202.png)

2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a novel molecule that may have potential applications in various fields of medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and potential applications, which can be used to infer possible attributes and uses for the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with a suitable heterocyclic amine, such as 2-aminobenzothiazole, followed by reactions with acyl chlorides and other reagents to introduce additional functional groups . For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives involves a sequence of reactions with chloroacetylchloride and hydrazine hydrate . Similarly, the synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide derivatives includes the reaction of thione derivatives with chloroacetylated compounds . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using a variety of spectroscopic techniques, including 1H NMR, FTIR, MS, and elemental analysis . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the molecule. The presence of heterocyclic rings such as benzothiazole or benzoimidazole in the structure is indicative of the potential for complex molecular interactions and binding properties .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the presence of various substituents on the heterocyclic rings. These substituents can affect the electron density and steric hindrance around the reactive sites, leading to a range of possible chemical reactions. For instance, the presence of a thiophene moiety could influence the electrophilic and nucleophilic properties of the compound . Additionally, the asymmetric synthesis of related compounds suggests the possibility of creating enantiomerically enriched versions of the compound, which could have implications for its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds, including their acidity constants (pKa), can be determined through UV spectroscopic studies . The pKa values provide insight into the compound's ionization state at different pH levels, which is crucial for understanding its behavior in biological systems. The solubility, stability, and permeability of the compound are also important factors that can be inferred from the properties of similar molecules.

Applications De Recherche Scientifique

Antimicrobial Activity

The compound has been investigated for its potential in antimicrobial applications. A related study on novel sulphonamide derivatives, which may share structural similarities or synthetic pathways with the compound , revealed good antimicrobial activity against various strains. Compounds within this chemical family have shown high activity towards most tested strains, indicating their potential as antimicrobial agents (Fahim & Ismael, 2019).

Insecticidal Properties

Research into derivatives of similar compounds has highlighted their utility in the development of insecticides. For example, certain heterocycles incorporating a thiadiazole moiety demonstrated significant insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This suggests that related compounds, including the one , may also possess useful insecticidal properties.

Antitumor Activity

The antitumor potential of related compounds has been explored, with some showing promising inhibitory effects on different cancer cell lines. For instance, studies on thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have identified compounds with significant antitumor activity, hinting at the therapeutic potential of similar chemical structures in cancer treatment (Albratty et al., 2017).

Synthetic Utility in Heterocyclic Chemistry

The compound and its derivatives serve as versatile intermediates in the synthesis of a wide range of heterocyclic compounds. These synthetic pathways contribute to the development of new materials with potential applications in pharmaceuticals, agriculture, and materials science. For instance, thioureido-acetamides have been used as starting materials for the synthesis of various heterocycles, showcasing the broad utility of similar compounds in creating diverse and complex molecular architectures (Schmeyers & Kaupp, 2002).

Propriétés

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S2/c24-17(12-28-19-21-13-4-1-2-5-15(13)26-19)20-9-10-23-18(25)8-7-14(22-23)16-6-3-11-27-16/h1-8,11H,9-10,12H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNENOSIHZBRGRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

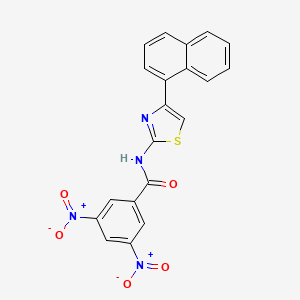

![ethyl 3-carbamoyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2539120.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2539122.png)

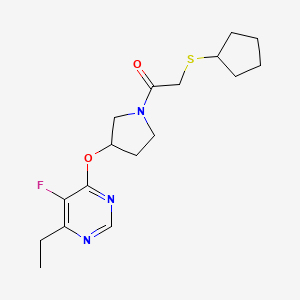

![2-hydroxy-N-(1-methoxypropan-2-yl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2539123.png)

![2-[1-[4-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]triazole](/img/structure/B2539125.png)

![2-[3-(Cyclohexanecarbonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B2539126.png)

![2-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B2539128.png)

![Tert-butyl N-[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]propyl]-N-(pyridin-3-ylmethyl)carbamate](/img/structure/B2539130.png)

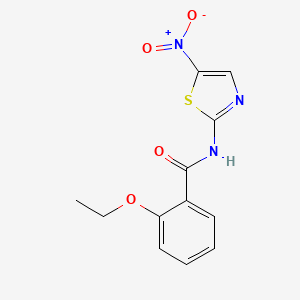

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2539136.png)

![N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2539137.png)

![7-(2-methoxyethyl)-1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2539141.png)